molecular formula C5H9N3O3 B605813 Azido-PEG1-acid CAS No. 1393330-34-1

Azido-PEG1-acid

Cat. No. B605813
CAS RN: 1393330-34-1
M. Wt: 159.15
InChI Key: JKOVLUVEHHGAEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azido-PEG1-acid is a PEG derivative containing an azide group with a terminal carboxylic acid . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

Azido-PEG1-acid has a molecular formula of C5H9N3O3 and a molecular weight of 159.1 g/mol .


Chemical Reactions Analysis

Azido-PEG1-acid contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG1-acid has a molecular formula of C5H9N3O3 and a molecular weight of 159.1 g/mol . It appears as a liquid . It has no data available for odor, boiling point, melting point, flash point, and density .

Mechanism of Action

Target of Action

Azido-PEG1-acid is primarily used as a linker in the formation of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of Azido-PEG1-acid are therefore the proteins that are intended to be degraded by the PROTAC.

Mode of Action

Azido-PEG1-acid contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

Azido-PEG1-acid, as a part of a PROTAC molecule, affects the ubiquitin-proteasome system within cells . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of Azido-PEG1-acid, when used in a PROTAC, is the selective degradation of target proteins within cells . This can have various molecular and cellular effects depending on the specific proteins being targeted.

Action Environment

The action of Azido-PEG1-acid is influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the formation of a stable amide bond with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with high water content .

Safety and Hazards

In case of skin contact with Azido-PEG1-acid, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Future Directions

Azido-PEG1-acid is a PEG derivative containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This makes it a promising tool for future applications in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast speed, and biocompatibility .

properties

IUPAC Name

3-(2-azidoethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c6-8-7-2-4-11-3-1-5(9)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOVLUVEHHGAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG1-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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